REACTION_CXSMILES
|
[H-].[Na+].[CH:3]1([N:8]([C:14]2[C:19]([CH:20]=O)=[CH:18][N:17]=[C:16]([S:22][CH3:23])[N:15]=2)[CH2:9][C:10]([O:12][CH3:13])=[O:11])[CH2:7][CH2:6][CH2:5][CH2:4]1.O>CCCCCC.C1C=CC=CC=1>[CH:3]1([N:8]2[C:14]3[N:15]=[C:16]([S:22][CH3:23])[N:17]=[CH:18][C:19]=3[CH:20]=[C:9]2[C:10]([O:12][CH3:13])=[O:11])[CH2:7][CH2:6][CH2:5][CH2:4]1 |f:0.1|
|
Name
|
|
Quantity
|
3.85 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
compound 226
|
Quantity
|
12.95 g
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)N(CC(=O)OC)C1=NC(=NC=C1C=O)SC
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at 70° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction contents
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (2×100 mL)
|
Type
|
WASH
|
Details
|
The combined organics were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
WASH
|
Details
|
Silica gel chromatography (gradient elution 0 to 50% ethyl acetate in hexanes)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC1)N1C(=CC2=C1N=C(N=C2)SC)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.24 g | |
YIELD: PERCENTYIELD | 34.8% | |
YIELD: CALCULATEDPERCENTYIELD | 34.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |